Cas no 39059-89-7 ((2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one)

(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
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- MDL: MFCD01606856
- インチ: 1S/C17H15NO4/c1-2-22-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(9-7-14)18(20)21/h3-12H,2H2,1H3/b12-5+
- InChIKey: PRRBEEGVLMLVEN-LFYBBSHMSA-N
- ほほえんだ: O(CC)C1C=CC(/C=C/C(C2C=CC(=CC=2)[N+](=O)[O-])=O)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 399
- トポロジー分子極性表面積: 72.1
(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193974-2g |
(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
39059-89-7 | 98% | 2g |
¥6560.00 | 2024-05-15 | |
abcr | AB421504-10g |
(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one; . |
39059-89-7 | 10g |
€786.50 | 2024-08-03 | ||
A2B Chem LLC | AJ25197-1g |
(2E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
39059-89-7 | 95+% | 1g |
$628.00 | 2024-04-20 | |
A2B Chem LLC | AJ25197-100g |
(2E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
39059-89-7 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
abcr | AB421504-10 g |
(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
39059-89-7 | 10 g |
€786.50 | 2023-07-18 | ||
abcr | AB421504-5 g |
(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
39059-89-7 | 5 g |
€658.70 | 2023-07-18 | ||
abcr | AB421504-1 g |
(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
39059-89-7 | 1 g |
€339.20 | 2023-07-18 | ||
abcr | AB421504-25g |
(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one; . |
39059-89-7 | 25g |
€1169.90 | 2024-08-03 | ||
A2B Chem LLC | AJ25197-25g |
(2E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
39059-89-7 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
A2B Chem LLC | AJ25197-50g |
(2E)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
39059-89-7 | 95+% | 50g |
$2855.00 | 2024-04-20 |
(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
(2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneに関する追加情報
Recent Advances in the Study of (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS: 39059-89-7)
The compound (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS: 39059-89-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug development.
Recent studies have highlighted the compound's role as a chalcone derivative, a class of molecules known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the ethoxy and nitro functional groups in this particular chalcone derivative enhances its reactivity and binding affinity to biological targets, making it a promising candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The compound's selectivity for COX-2 over COX-1 suggests its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which often cause gastrointestinal side effects due to COX-1 inhibition.
Another significant development involves the compound's anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one induces apoptosis in human breast cancer cells (MCF-7) by modulating the expression of pro-apoptotic proteins such as Bax and caspase-3. The study also noted that the compound's nitro group plays a critical role in its ability to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. A 2023 paper in Organic Process Research & Development described a novel green chemistry approach using microwave-assisted synthesis, which reduced reaction times and improved yields compared to traditional methods. This innovation is particularly relevant for scaling up production for preclinical and clinical studies.
Despite these promising findings, challenges remain in the development of (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability, necessitating further structural modifications or formulation strategies to enhance its absorption and stability in vivo. Additionally, comprehensive toxicity studies are needed to evaluate its safety profile before advancing to clinical trials.
In conclusion, (2E)-3-(4-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS: 39059-89-7) represents a versatile and promising molecule in chemical biology and drug discovery. Its dual anti-inflammatory and anticancer activities, coupled with recent synthetic advancements, position it as a compelling candidate for further research. Future studies should focus on optimizing its pharmacokinetic properties and elucidating its mechanisms of action to unlock its full therapeutic potential.
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